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molecular formula C13H13N3O2 B8440193 1-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-one

1-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-one

Cat. No. B8440193
M. Wt: 243.26 g/mol
InChI Key: UIUFNUPTABXACS-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

A mixture of 8-(3-phenyl-[1,2,4]oxadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane (660 mg), conc. aqueous HCl (5 mL), and water (5 mL) is kept at room temperature over night. The mixture is basified with conc. aqueous ammonia and the precipitate is filtered off and dissolved in dichloromethane. The resulting solution is dried over Na2SO4 and concentrated in vacuo to give the title compound. TLC: rf=0.33 (silica gel, hexane/ethyl acetate 2:1); Mass spectrum (ESI+): m/z=244 [M+H]+.
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:11]=[C:10]([N:12]3[CH2:21][CH2:20][C:15]4(OCC[O:16]4)[CH2:14][CH2:13]3)[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.N>O>[C:1]1([C:7]2[N:11]=[C:10]([N:12]3[CH2:13][CH2:14][C:15](=[O:16])[CH2:20][CH2:21]3)[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)N1CCC2(OCCO2)CC1
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is kept at room temperature over night
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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